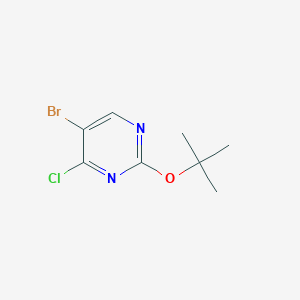
5-Bromo-2-tert-butoxy-4-chloropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-tert-butoxy-4-chloropyrimidine is a halogenated pyrimidine derivative. It is characterized by the presence of bromine, chlorine, and tert-butoxy groups attached to a pyrimidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-tert-butoxy-4-chloropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine with bromine in the presence of a tert-butyl alcohol solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination and tert-butoxy substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-tert-butoxy-4-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are frequently used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Aplicaciones Científicas De Investigación
5-Bromo-2-tert-butoxy-4-chloropyrimidine is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-tert-butoxy-4-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to its desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2,4-dichloropyrimidine
- 5-Bromo-2-chloropyrimidine
- 2,4-Dichloro-5-tert-butoxypyrimidine
Uniqueness
5-Bromo-2-tert-butoxy-4-chloropyrimidine is unique due to the presence of both bromine and tert-butoxy groups, which confer distinct reactivity and selectivity compared to other halogenated pyrimidines. This uniqueness makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Propiedades
Número CAS |
57054-95-2 |
|---|---|
Fórmula molecular |
C8H10BrClN2O |
Peso molecular |
265.53 g/mol |
Nombre IUPAC |
5-bromo-4-chloro-2-[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C8H10BrClN2O/c1-8(2,3)13-7-11-4-5(9)6(10)12-7/h4H,1-3H3 |
Clave InChI |
SQDKSWVCPCXNMU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=NC=C(C(=N1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


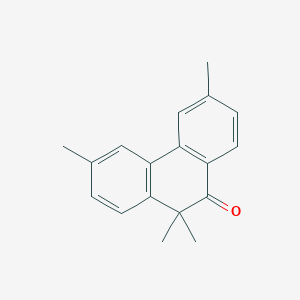
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14612948.png)
![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)
![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)
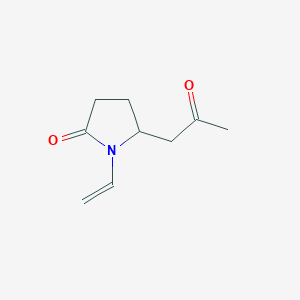


![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)

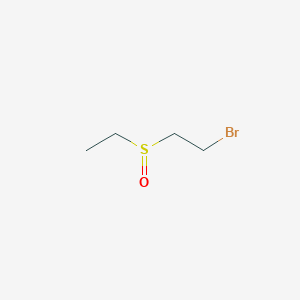
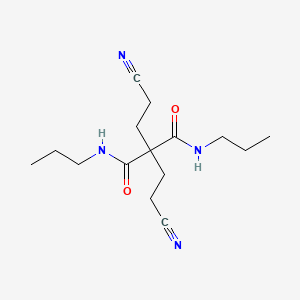
![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
